An In-depth Technical Guide to Benzotriazol-1-yl-acetic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to Benzotriazol-1-yl-acetic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzotriazol-1-yl-acetic acid is a versatile heterocyclic compound with a wide range of applications in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical, physical, and biological properties. Detailed experimental protocols for its synthesis and analysis are presented, alongside a summary of its known applications, including its role as a corrosion inhibitor and a scaffold for developing novel therapeutic agents. This document aims to serve as a valuable resource for researchers and professionals engaged in the study and application of benzotriazole derivatives.
Chemical and Physical Properties
Benzotriazol-1-yl-acetic acid, also known as 2-(1H-1,2,3-benzotriazol-1-yl)acetic acid, is a white crystalline solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇N₃O₂ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| CAS Number | 4144-64-3 | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 214-221 °C | [1] |
| Purity | ≥ 96% (HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
Spectroscopic Data
Table 2: Spectroscopic Data for [(1H-benzotriazol-1-ylacetyl)amino]acetic acid
| Spectroscopic Technique | Observed Peaks/Signals | Reference |
| FTIR (KBr, cm⁻¹) | 2835.93 (Aromatic C-H), 1677.21 (C=O), 1493.93 (C=C) | [2] |
| ¹H-NMR (DMSO-d₆, δ ppm) | 12.2 (1H, COOH), 7.2 (4H, d, Ar-H), 6.9 (1H, -CONH-) | [2] |
| Mass Spectrometry (m/z) | 234 (M⁺) | [2] |
Synthesis of Benzotriazol-1-yl-acetic acid
The synthesis of Benzotriazol-1-yl-acetic acid can be achieved through a two-step process involving the N-alkylation of benzotriazole with an ethyl chloroacetate followed by hydrolysis of the resulting ester.
Experimental Protocol: Synthesis of Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate
This procedure is adapted from the synthesis of related benzotriazole derivatives.[2]
Materials:
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1H-Benzotriazole
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Ethyl chloroacetate
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Anhydrous Potassium Carbonate (K₂CO₃)
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Acetone
Procedure:
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In a round-bottom flask, dissolve 1H-Benzotriazole (0.1 M) in acetone.
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Add ethyl chloroacetate (0.1 M) and anhydrous potassium carbonate (0.3 g) to the solution.
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Stir the mixture at room temperature for 10 hours.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure.
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The resulting solid mass is the crude ethyl 1H-benzotriazol-1-ylacetate. Recrystallization from a mixture of chloroform and ether (8:2 v/v) can be performed for purification.
Experimental Protocol: Hydrolysis to Benzotriazol-1-yl-acetic acid
This is a general procedure for ester hydrolysis.
Materials:
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Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
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Water
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Hydrochloric Acid (HCl)
Procedure:
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Dissolve the synthesized ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.
-
Add an aqueous solution of NaOH or LiOH to the mixture.
-
Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC.
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Once the reaction is complete, acidify the mixture with HCl to a pH of approximately 2-3.
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The precipitated Benzotriazol-1-yl-acetic acid is then collected by filtration, washed with cold water, and dried.
Below is a graphical representation of the synthesis workflow.
Biological Activities and Potential Signaling Pathways
While specific studies on the biological signaling pathways of Benzotriazol-1-yl-acetic acid are limited, research on its derivatives suggests potential mechanisms of action, particularly in the realm of anticancer activity. A novel benzotriazole derivative has been shown to induce apoptosis in human hepatocarcinoma cells by increasing oxidative stress and causing mitochondrial damage. This suggests a potential signaling cascade that could be relevant to the broader class of benzotriazole compounds.
The proposed pathway involves the generation of reactive oxygen species (ROS), which leads to the disruption of the mitochondrial membrane potential. This, in turn, can trigger the release of pro-apoptotic factors and activate the caspase cascade, ultimately leading to programmed cell death.
The following diagram illustrates this hypothetical signaling pathway.
Applications
Benzotriazol-1-yl-acetic acid and its parent compound, benzotriazole, are known for a variety of industrial and research applications.
Table 3: Applications of Benzotriazol-1-yl-acetic acid and Related Compounds
| Application | Description | Reference |
| Corrosion Inhibitor | Forms a protective film on metal surfaces, particularly copper and its alloys, preventing corrosion. | [1] |
| UV Stabilizer | Used in plastics and coatings to prevent degradation from UV radiation. | [1] |
| Pharmaceutical Intermediate | Serves as a building block in the synthesis of various pharmaceutical compounds. | [1] |
| Antimicrobial Agent | Derivatives of benzotriazole have shown activity against various bacteria and fungi. | [2] |
Safety and Handling
Safety data for Benzotriazol-1-yl-acetic acid is not extensively documented. However, information for the parent compound, 1H-Benzotriazole, provides guidance on handling. It is classified as harmful if swallowed and causes serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Table 4: GHS Hazard Statements for 1H-Benzotriazole
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Conclusion
Benzotriazol-1-yl-acetic acid is a compound of significant interest due to its diverse properties and applications. While there are gaps in the publicly available data for this specific molecule, the information on its derivatives provides a strong foundation for its potential uses in corrosion inhibition, materials science, and drug discovery. Further research is warranted to fully elucidate its spectroscopic characteristics, biological activities, and specific mechanisms of action. This guide serves as a starting point for researchers and professionals looking to explore the potential of this versatile molecule.
